molecular formula C17H15N5O3 B2908409 N-(2,3-dimethylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396852-37-1

N-(2,3-dimethylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2908409
CAS No.: 1396852-37-1
M. Wt: 337.339
InChI Key: UMHULFMJSWUKCB-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a heterocyclic carboxamide compound featuring an oxazole core substituted with a pyrazine carboxamide group and a 2,3-dimethylphenyl carboxamide moiety. Its molecular formula is C₁₈H₁₇N₅O₃, with a molecular weight of 351.37 g/mol. Pyrazine carboxamides are typically synthesized via condensation reactions between pyrazine carboxylic acids and amines, employing coupling agents like triphenylphosphite .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-10-4-3-5-12(11(10)2)20-16(24)14-9-25-17(21-14)22-15(23)13-8-18-6-7-19-13/h3-9H,1-2H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHULFMJSWUKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Oxazole ring : A five-membered ring containing one oxygen and one nitrogen atom.
  • Pyrazine ring : A six-membered ring with two nitrogen atoms.
  • Carboxamide groups : Contributing to its solubility and interaction with biological targets.

Antiparasitic Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antiparasitic activity. Specifically, they have shown promise as inhibitors of enzymes involved in sterol biosynthesis in pathogens such as Leishmania. The inhibition of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1 , is critical for the survival of these parasites, suggesting potential applications in treating leishmaniasis and related diseases .

Enzyme Inhibition

Research has demonstrated that the compound can inhibit key enzymes involved in metabolic pathways. For instance, studies on similar oxazole derivatives have indicated their ability to inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition could lead to applications in skin lightening agents .

Case Studies

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxazole derivatives. It reported that modifications on the phenyl ring significantly impacted the inhibitory potency against tyrosinase. For example, a derivative with a hydroxyl group showed a notable IC50 value of 0.51 μM, indicating strong inhibitory activity compared to other tested compounds .

Cytotoxicity Studies

In vitro cytotoxicity assessments were conducted using B16F10 melanoma cells to evaluate the safety profile of related compounds. Compounds exhibiting potent enzyme inhibition were tested at varying concentrations (0, 1, 2, and 5 μM) over 48 and 72 hours. The results revealed varying degrees of cytotoxicity, with some compounds demonstrating acceptable safety margins while maintaining biological efficacy .

CompoundIC50 (μM)Target EnzymeNotes
Compound 10.51TyrosinaseStrong inhibition
Compound 240.42TyrosinaseModerate inhibition
Compound 3>200TyrosinaseWeak inhibition

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the oxazole ring.
  • Introduction of the pyrazine moiety.
  • Addition of carboxamide groups through acylation reactions.

These synthetic routes are crucial for generating analogs with enhanced biological activity or improved pharmacokinetic properties .

Comparison with Similar Compounds

Key Observations :

  • Oxazole vs. Thiazole/Other Heterocycles: The oxazole ring in the target compound introduces distinct electronic properties compared to thiazole (in ) or pyrazine-only analogs (in ).
  • Substituent Effects : The 2,3-dimethylphenyl group increases lipophilicity (logP ~2.5 estimated) compared to alachlor’s 2,6-diethylphenyl (logP ~3.0), suggesting differences in membrane permeability .
  • Hydrogen Bonding: The dual carboxamide groups in the target compound provide two hydrogen bond donors and five acceptors (amide O, pyrazine N), surpassing alachlor’s single donor (amide NH) and three acceptors (Cl, ether O, amide O). This may enhance solubility in polar solvents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Alachlor N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Topological Polar Surface Area (TPSA) 115 Ų 49 Ų 115 Ų
Hydrogen Bond Donors 2 1 1
Rotatable Bonds 5 6 5
Predicted Solubility (LogS) -3.5 (moderate) -2.8 (higher) -3.8 (lower)

Implications :

  • Alachlor’s lower TPSA and higher logP correlate with its herbicidal activity, favoring lipid membrane interactions in plants .

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